molecular formula C17H18N6O2S B2419459 (E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide CAS No. 2035021-46-4

(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide

Cat. No. B2419459
CAS RN: 2035021-46-4
M. Wt: 370.43
InChI Key: PGQYOKSPYUONIK-PKNBQFBNSA-N
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Description

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring, which is a type of fused triazole . Fused triazoles are a class of compounds that have been studied for their potential as thermostable materials . They are designed and synthesized based on a fused-triazole backbone with various substituents .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized based on a fused-triazole backbone . The synthesis usually involves designing and synthesizing the core structure first, followed by the addition of substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine ring. This ring system is a type of fused triazole, which is a heterocyclic compound containing two or more different types of atoms (usually carbon, nitrogen, oxygen, or sulfur) in the ring .

Scientific Research Applications

Energetic Materials

This compound has been investigated for its potential as an energetic material. Energetic materials are substances that release energy rapidly upon ignition or detonation. Researchers have synthesized a novel family of fully nitroamino-functionalized [1,2,4]triazolo[4,3-b][1,2,4]triazole-based energetic salts using this compound. These salts exhibit promising properties, including high densities (ranging from 1.65 to 1.89 g cm⁻³) and competitive detonation pressures (27.6–41.1 GPa) and velocities (8519–9518 m s⁻¹) . These characteristics make them attractive candidates for applications in propellants, explosives, and pyrotechnics.

Antitumor Activity

The compound’s derivatives have shown interesting antitumor activity. By inserting an amino linkage between the 6-aryl group and the [1,2,4]triazolo[4,3-a]pyridine core, researchers achieved a broader antitumor spectrum. Compound 8l demonstrated potent and broad-spectrum antiproliferative activity against various cancer cell lines, including HeLa, HCT116, MCF-7, and A549, with IC₅₀ values in the micromolar range (5.98–12.58 μM) .

Molecular Docking Studies

Molecular docking studies have explored the compound’s interactions with c-Met kinase. The 6-ethoxy-3-phenethyl-[1,2,4]triazolo[4,3-b][1,2,4]triazole derivative exhibited inhibitory effects on c-Met kinase, suggesting potential applications in targeted cancer therapy .

Thermostable Energetic Materials

Another study designed and synthesized energetic salts based on a fused-triazole backbone with two C-amino groups as substituents. The compound 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (1) and its energetic salts (2–9) were investigated. Compound 1 demonstrated superior thermostability, which is crucial for applications in extreme conditions .

Star-Shaped Derivatives

Researchers have utilized tris[1,2,4]triazolo[1,3,5]triazine, a new acceptor based on a fused triazole and triazine moiety, to construct star-shaped tristriazolotriazine derivatives. These derivatives exhibit interesting properties and may find applications in materials science .

properties

IUPAC Name

(E)-2-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-26(25,11-9-14-4-2-1-3-5-14)21-15-8-10-22(12-15)17-7-6-16-19-18-13-23(16)20-17/h1-7,9,11,13,15,21H,8,10,12H2/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQYOKSPYUONIK-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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